molecular formula C16H19NO2S2 B2946442 (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2034895-09-3

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2946442
CAS No.: 2034895-09-3
M. Wt: 321.45
InChI Key: LFCKODRTRLRZMJ-ONEGZZNKSA-N
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Description

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound characterized by the presence of thiophene rings and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a hydroxyalkylamine under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 50°C to 150°C and may require inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide
  • (2E)-N-[5-hydroxy-3-(furan-3-yl)pentyl]-3-(furan-2-yl)prop-2-enamide

Uniqueness

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific arrangement of thiophene rings and the presence of a hydroxy group

Properties

IUPAC Name

(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-9-6-13(14-7-11-20-12-14)5-8-17-16(19)4-3-15-2-1-10-21-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,17,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCKODRTRLRZMJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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